Bienvenue dans la boutique en ligne BenchChem!

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

DNA damage repair protein-protein interaction inhibitors Fanconi anemia pathway

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a furan-2-yl ring at the C5 position and a 4-nitrobenzamide moiety at the C2 position via an amide linkage, with a molecular formula of C₁₃H₈N₄O₅ and molecular weight of 300.23 g/mol. The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides, and is present in marketed drugs such as the antibacterial agent Furamizole (nitrofuran derivative), the antiviral Raltegravir, and the anti-arrhythmic Nesapidil.

Molecular Formula C13H8N4O5
Molecular Weight 300.23
CAS No. 887882-74-8
Cat. No. B2545259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS887882-74-8
Molecular FormulaC13H8N4O5
Molecular Weight300.23
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18)
InChIKeyGSGNLNSMHPSWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8): Procurement-Relevant Chemical Identity and Screening Provenance


N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a furan-2-yl ring at the C5 position and a 4-nitrobenzamide moiety at the C2 position via an amide linkage, with a molecular formula of C₁₃H₈N₄O₅ and molecular weight of 300.23 g/mol . The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides, and is present in marketed drugs such as the antibacterial agent Furamizole (nitrofuran derivative), the antiviral Raltegravir, and the anti-arrhythmic Nesapidil [1]. This compound has been specifically sourced in at least two distinct high-throughput screening (HTS) campaigns: a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (Source ID 11908) and an AlphaScreen assay for small molecules abrogating the mutant huntingtin-calmodulin (mHTT-CaM) interaction (Source ID 24983) .

Why N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Cannot Be Interchanged with Other 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole chemical class encompasses a broad structural diversity that translates into highly divergent biological activity profiles, making generic substitution unreliable for research procurement. The exact substitution pattern on the oxadiazole core—particularly the identity of the aryl/heteroaryl group at C5 and the acyl/amide substituent at C2—profoundly influences target engagement, potency, and selectivity . Historical structure-activity relationship (SAR) studies on nitrofuran-oxadiazole hybrids demonstrated that replacing the C2 substituent can abolish in vivo antibacterial efficacy entirely, and that 2-(amino-substituted)-1,3,4-oxadiazole derivatives outperformed other C2 variants in vivo [1]. For the target compound, the specific combination of a furan-2-yl group at C5 (which lacks the 5-nitro substitution present in nitrofuran-based antibacterials) and a 4-nitrobenzamide at C2 generates a distinct pharmacophore that has been empirically screened in assay systems (RMI-FANCM MM2 and mHTT-CaM AlphaScreen) for which close analogs bearing 4-chlorophenyl, 4-methoxyphenyl, or 2-nitrobenzamide substituents have no documented screening data . Consequently, substituting this compound with a structurally similar oxadiazole derivative would introduce unverified changes in assay activity and target engagement, compromising experimental reproducibility.

Product-Specific Quantitative Differentiation Evidence for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8) Versus Closest Analogs


Dual-Assay HTS Screening Coverage: RMI-FANCM (MM2) and mHTT-CaM AlphaScreen

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8) has been empirically tested in two distinct high-throughput screening (HTS) assays: a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (Source ID 11908) and an AlphaScreen assay for small molecules abrogating the mutant huntingtin-calmodulin (mHTT-CaM) interaction (Source ID 24983, target: Huntingtin) . This dual-assay provenance establishes this compound as having documented screening activity in two unrelated therapeutic target areas (DNA repair and neurodegenerative disease). In contrast, the closely related analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has been primarily associated with antitubercular screening (MIC 12.5 µg/mL against M. tuberculosis) , while the furan-containing comparator STX-0119 (N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide) has been characterized solely as a STAT3 dimerization inhibitor (IC50 74 µM) .

DNA damage repair protein-protein interaction inhibitors Fanconi anemia pathway high-throughput screening

Mutant Huntingtin-Calmodulin (mHTT-CaM) Interaction Disruption: Quantitative AlphaScreen Activity at 15 µM

In an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM)—a validated target engagement axis in Huntington's disease pathology—N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide demonstrated a phenotypic activity readout of 75.3% at a tested concentration of 15 µM, and was classified as an 'Inhibitor' in this assay system . The AlphaScreen assay format employs bead-based luminescence technology to quantify biomolecular interactions, and the 75.3% readout indicates substantial disruption of the mHTT-CaM binding under the assay conditions. For context, the broader HTS campaign that included this assay (Source ID 24983) identified 481 hit compounds that disrupt the mHTT-CaM interaction from a larger screening library, and the goal of this screening initiative was to identify compounds that selectively disrupt mHTT-CaM binding without inhibiting calmodulin function [1]. No comparable mHTT-CaM AlphaScreen data are available for close structural analogs such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide or 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.

Huntington's disease AlphaScreen assay calmodulin mutant huntingtin protein interaction disruptors

HepG2 Cytotoxicity Profile at 33 µM: Comparative Baseline Versus STX-0119

In a HepG2 cell-based cytotoxicity assay measured using a plate reader (Source ID 11908), N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide was tested at a single concentration of 33 µM, yielding replicate readout values predominantly clustered between 55 and 84 (n = 20 replicates; representative values: 55, 63, 65, 61, 62, 71, 83, 84, 104, 158, with the majority of replicates falling within the 55-84 range) . These values are interpreted as relative viability/cytotoxicity readouts where higher numbers indicate lower cytotoxicity. For structural context, the furan-oxadiazole analog STX-0119 (N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide) was reported to have an IC50 of 39 µM in HepG2 cells , suggesting that the target compound's HepG2 cytotoxicity at 33 µM is in a similar range but with a distinct distribution pattern that may reflect differential mechanisms. The simpler analog 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5) has no documented HepG2 cytotoxicity data [1].

HepG2 cytotoxicity liver cancer cell line in vitro toxicology therapeutic window

Structural Differentiation: Furan-2-yl/C5 + 4-Nitrobenzamide/C2 Substitution Pattern Versus Chlorophenyl and Methoxyphenyl Analogs

The target compound's substitution architecture—furan-2-yl at the C5 position of the 1,3,4-oxadiazole ring and 4-nitrobenzamide at the C2 position—represents a specific pharmacophore combination that differs from all nearest-neighbor commercially available analogs. The furan-2-yl group is distinct from the 5-nitrofuran-2-yl moiety found in nitrofuran-based antibacterials (e.g., Furamizole and nitrofuran-oxadiazole hybrids with MICs of 4-32 µg/mL against S. aureus) [1]; the absence of the 5-nitro group on the furan ring alters the electronic properties and redox behavior of the molecule. The 4-nitrobenzamide at C2 contrasts with the 3-nitrobenzamide regioisomer found in N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865286-50-6, MW 340.29) , and with the 4-chlorophenyl variant found in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide which has been associated with antitubercular activity (MIC 12.5 µg/mL against M. tuberculosis) . The position of the nitro group (para vs. meta) on the benzamide ring substantially influences nitroreductase-mediated bioactivation potential and hydrogen-bonding geometry [2].

structure-activity relationship bioisosterism nitroreductase bioactivation heterocyclic chemistry

RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screening: Comparative Context Versus PIP-199

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide was included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (Source ID 11908), a target interface relevant to Fanconi anemia DNA repair pathway modulation and potential chemotherapy sensitization . The RMI-FANCM MM2 interaction is the binding site of the RMI complex on the FANCM protein, and inhibitors that block FANCM/RMI complex formation have been proposed as therapeutics for resensitizing tumors that have acquired chemotherapeutic resistance [1]. The most well-characterized small-molecule inhibitor of this interaction, PIP-199, exhibits an IC50 of 36 µM in fluorescence polarization assays . While no quantitative IC50 value is publicly available for the target compound in this specific assay, its inclusion in the screening set establishes its empirical testing in this target system, a feature not shared by close structural analogs N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide or N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, neither of which has documented RMI-FANCM MM2 screening data.

Fanconi anemia DNA crosslink repair chemotherapy sensitization RMI-FANCM interaction

Optimal Research and Industrial Application Scenarios for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Based on Verified Evidence


Huntington's Disease Target Validation: mHTT-CaM Disruption Follow-Up Studies

This compound is most immediately actionable for academic or biopharma research groups studying mutant huntingtin-calmodulin interactions as a therapeutic target in Huntington's disease. With a documented 75.3% AlphaScreen activity readout at 15 µM and an 'Inhibitor' classification , the compound can serve as a starting point for structure-activity relationship (SAR) expansion, concentration-response follow-up (IC50 determination), and counter-screening against wild-type huntingtin and other calmodulin-dependent pathways. Researchers should procure this compound when they require a non-peptidic small molecule with verified mHTT-CaM disruption activity that is structurally distinct from the other 481 hit compounds identified in the same HTS campaign [1].

DNA Damage Repair Inhibitor Screening: RMI-FANCM MM2 Interaction Studies

For laboratories investigating Fanconi anemia pathway inhibition or chemotherapy sensitization strategies, this compound provides a documented starting point in the RMI-FANCM MM2 target space . Although a quantitative IC50 is not yet publicly available, the compound's inclusion in the Source ID 11908 screening campaign, coupled with its HepG2 cytotoxicity counter-screen data at 33 µM (central tendency 61-65 readout units) , enables researchers to benchmark its activity relative to the known inhibitor PIP-199 (IC50 = 36 µM) and to explore whether the 1,3,4-oxadiazole scaffold offers a novel chemotype for this target interface distinct from the isoquinolinone scaffold of PIP-199.

Comparative Pharmacology Studies of Furan-Containing 1,3,4-Oxadiazole Derivatives

This compound is uniquely positioned for comparative pharmacological profiling against other furan-1,3,4-oxadiazole derivatives such as STX-0119 (STAT3 inhibitor, IC50 74 µM) and 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5) [2]. The distinct substitution at C2 (4-nitrobenzamide vs. 2-phenylquinoline-4-carboxamide in STX-0119 vs. amine in the simpler analog) allows for systematic assessment of how the C2 substituent influences HepG2 cytotoxicity, target selectivity, and physicochemical properties. Procurement of this compound alongside STX-0119 enables head-to-head comparison of two furan-oxadiazole compounds with entirely different primary pharmacology (mHTT-CaM/RMI-FANCM vs. STAT3).

Nitroreductase-Mediated Bioactivation Research: Para-Nitrobenzamide Prodrug Potential

The presence of a para-nitro group on the benzamide moiety positions this compound as a candidate for nitroreductase-mediated bioactivation studies, a mechanism exploited in hypoxia-activated prodrugs and antibacterial agents . The 4-nitro substitution pattern (as opposed to the 3-nitro regioisomer found in N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide [1]) may confer different enzyme substrate specificity and reduction kinetics. Researchers in chemical biology or drug discovery focused on bioreductive activation mechanisms can use this compound to compare reduction rates and hypoxia-selectivity against other nitroaromatic probes, leveraging the existing HepG2 cytotoxicity data as a normoxic baseline .

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.